Cas no 101219-55-0 (1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol,2,3,4,4a-tetrahydro-7-methoxy-, (1R,2S,4aR,5S,11bS)- (9CI))
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol,2,3,4,4a-tetrahydro-7-methoxy-, (1R,2S,4aR,5S,11bS)- (9CI) structure](https://it.kuujia.com/scimg/cas/101219-55-0x500.png)
101219-55-0 structure
Nome del prodotto:1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol,2,3,4,4a-tetrahydro-7-methoxy-, (1R,2S,4aR,5S,11bS)- (9CI)
1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol,2,3,4,4a-tetrahydro-7-methoxy-, (1R,2S,4aR,5S,11bS)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol,2,3,4,4a-tetrahydro-7-methoxy-, (1R,2S,4aR,5S,11bS)- (9CI)
- Bulbisine
- (+)-Bulbisine
- 1-Epidideacetylbowdensine
- 1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol,2,3,4,4a-tetrahydro-7-methoxy-, [1R-(1a,2a,4ab,5a,11ba)]-
- Crinan-1,2-diol,7-methoxy-, (1b,2b)-
- Di-O-deacetyl-1-epibowdensine
- (1S,13R,16S,17R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene-16,17-diol
- F92733
- Q27114095
- 1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol, 2,3,4,4a-tetrahydro-7-methoxy-, (1R,2S,4aR,5S,11bS)-
- CHEBI:31043
- 101219-55-0
- DTXSID70143791
- Crinan-1,2-diol, 7-methoxy-, (1beta,2beta)-
- 1-Epideacetylbowdensine
-
- Inchi: InChI=1S/C17H21NO5/c1-21-14-9-7-18-5-4-17(13(18)3-2-11(19)16(17)20)10(9)6-12-15(14)23-8-22-12/h6,11,13,16,19-20H,2-5,7-8H2,1H3/t11-,13+,16-,17-/m0/s1
- Chiave InChI: YDHBKYCFICHVSW-LPOXYFBYSA-N
- Sorrisi: COC1C2OCOC=2C=C2[C@@]34CCN(CC=12)[C@@H]3CC[C@@H]([C@@H]4O)O
Proprietà calcolate
- Massa esatta: 319.141973g/mol
- Massa monoisotopica: 319.141973g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 490
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 71.4Ų
- XLogP3: 0.8
- Peso molecolare: 319.4g/mol
Proprietà sperimentali
- Densità: 1.48
- Punto di ebollizione: 505.8°C at 760 mmHg
- Punto di infiammabilità: 259.7°C
- Indice di rifrazione: 1.682
- PSA: 71.39000
- LogP: 0.70310
1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol,2,3,4,4a-tetrahydro-7-methoxy-, (1R,2S,4aR,5S,11bS)- (9CI) Letteratura correlata
-
Zhong Jin Nat. Prod. Rep. 2005 22 111
-
John R. Lewis Nat. Prod. Rep. 1998 15 107
-
Zhong Jin,Zaiguo Li,Runqiu Huang Nat. Prod. Rep. 2002 19 454
-
Zhong Jin Nat. Prod. Rep. 2003 20 606
-
Zhong Jin Nat. Prod. Rep. 2013 30 849
101219-55-0 (1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine-1,2-diol,2,3,4,4a-tetrahydro-7-methoxy-, (1R,2S,4aR,5S,11bS)- (9CI)) Prodotti correlati
- 6271-21-2(Dihydrolycorine)
- 18797-79-0(Corynoline)
- 476-33-5(Homochelidonine)
- 476-32-4(Chelidonine)
- 1261231-22-4((1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride)
- 1247575-27-4(1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine)
- 446843-04-5(N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-2-phenoxybenzamide)
- 1502638-14-3(1-(2,3-dimethoxyphenyl)cyclobutylmethanol)
- 2918857-45-9(2-Bromo-1-ethoxy-4-pentylbenZene)
- 1804673-34-4(6-Chloro-3-(difluoromethyl)-4-fluoro-2-nitropyridine)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
